2-Fluoranthenol
CAS No.: 85923-82-6
Cat. No.: VC19301080
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85923-82-6 |
---|---|
Molecular Formula | C16H10O |
Molecular Weight | 218.25 g/mol |
IUPAC Name | fluoranthen-2-ol |
Standard InChI | InChI=1S/C16H10O/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17H |
Standard InChI Key | BAEJEVICVJAQME-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)O |
Introduction
Chemical and Physical Properties of 2-Fluorophenol
Structural and Thermodynamic Characteristics
2-Fluorophenol consists of a phenol ring substituted with a fluorine atom at the ortho position. The presence of the electronegative fluorine atom significantly influences its electronic structure, acidity, and reactivity. The compound’s density is 1.256 g/mL at 25°C, and it exhibits a refractive index of . Its pKa value of 8.73 at 25°C reflects moderate acidity, slightly lower than phenol due to the electron-withdrawing effect of the fluorine substituent .
Table 1: Key Physical Properties of 2-Fluorophenol
Property | Value | Source |
---|---|---|
Melting Point | 16.1°C | |
Boiling Point | 171–172°C at 741 mmHg | |
Density (25°C) | 1.256 g/mL | |
Refractive Index () | 1.511 | |
Water Solubility (25°C) | 80.72 g/L | |
pKa (25°C) | 8.73 |
Reactivity and Stability
2-Fluorophenol reacts as a weak organic acid, participating in electrophilic substitution reactions typical of phenolic compounds. It undergoes sulfonation and nitration rapidly, even with dilute nitric acid, generating significant exothermic heat . The compound is incompatible with strong reducing agents (e.g., hydrides, alkali metals) due to the risk of flammable hydrogen gas evolution . Stability is maintained under inert atmospheres, but prolonged exposure to oxidizing agents or light may induce decomposition .
Synthesis and Industrial Production
Conventional Synthetic Routes
The synthesis of 2-fluorophenol is achieved through directed ortho-fluorination of phenol derivatives. A notable method involves the fluorination of o-nitrophenol followed by catalytic reduction, as reported in Tetrahedron (1996) . Alternative pathways include:
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Pd-catalyzed cross-coupling: Utilizing arylboronic acids and iodinated precursors under Suzuki–Miyaura conditions, though this method is more commonly applied to polycyclic systems like fluoranthene .
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Hydroxylation of fluorobenzenes: Direct introduction of hydroxyl groups via radical intermediates, optimized for regioselectivity .
Purification and Scalability
Industrial-scale purification involves fractional distillation under reduced pressure to isolate 2-fluorophenol from byproducts . For laboratory use, gas chromatography or recrystallization from inert solvents ensures high purity (>99%) .
Biomedical and Industrial Applications
Role in Parkinson’s Disease Research
2-Fluorophenol acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine to L-DOPA . By modulating catecholamine synthesis, it serves as a tool compound for studying dopaminergic pathways in Parkinson’s disease models .
Microbial Metabolism Studies
Certain bacterial strains, including Pseudomonas spp., utilize 2-fluorophenol as a sole carbon source, enabling research into microbial degradation pathways for environmental bioremediation .
Environmental Degradation and Bioremediation
Fungal Degradation Mechanisms
The brown-rot fungus Gloeophyllum striatum degrades 2-fluorophenol extracellularly via hydroxyl radical-mediated defluorination . Key metabolites include 3-fluorocatechol and catechol, with approximately 50% fluoride ion release under iron-rich conditions . Defluorination is inhibited by radical scavengers (e.g., mannitol) and enhanced by artificial iron chelators like nitrilotriacetic acid .
Table 2: Degradation Products of 2-Fluorophenol by G. striatum
Metabolite | Yield (% Theoretical Fluoride) | Conditions |
---|---|---|
3-Fluorocatechol | 30% | Iron-rich medium |
Catechol | 20% | Iron-rich medium |
Fluoride ions | 50% | Cell-free supernatant |
Abiotic Degradation Pathways
Photolytic and oxidative degradation in aqueous systems generates fluorinated quinones, which are persistent in anaerobic environments but readily mineralized under UV irradiation .
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